molecular formula C6H5NOS B8501557 3-(Isothiocyanatomethyl)furan

3-(Isothiocyanatomethyl)furan

Cat. No.: B8501557
M. Wt: 139.18 g/mol
InChI Key: UEWWGZTWKSDPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isothiocyanatomethyl)furan is a furan derivative featuring an isothiocyanate (-N=C=S) functional group attached to a methyl substituent at the 3-position of the furan ring. The compound’s structure combines the aromatic heterocyclic properties of furan with the electrophilic reactivity of the isothiocyanate group, which is known for participating in nucleophilic addition reactions and forming covalent bonds with biological targets (e.g., thiols and amines) .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

3-(isothiocyanatomethyl)furan

InChI

InChI=1S/C6H5NOS/c9-5-7-3-6-1-2-8-4-6/h1-2,4H,3H2

InChI Key

UEWWGZTWKSDPET-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Furan Derivatives

Compound Substituent Boiling Point/Stability Key Applications Reactivity Profile
This compound -CH₂-N=C=S Not reported Potential bioactivity High (electrophilic)
3-(Triethoxysilyl)furan -Si(OCH₂CH₃)₃ 50°C at 0.2 mm Hg Material science Moderate (silicon-based)
2-(Ethoxymethyl)furan -CH₂-O-CH₂CH₃ Not reported Flavor chemistry Low (ether linkage)
3-(Trimethoxyanilino)benzo[b]furan -C₆H₃(OCH₃)₃NH- Stable in solution Anticancer agents Moderate (H-bonding)

Table 2: Toxicity Data for Furan Derivatives

Compound LD₅₀ (Rodent) Carcinogenicity (IARC) Key Toxic Endpoints
Furan 4 mg/kg/day Group 2B Hepatic hyperplasia, tumors
3-(1,1-Dimethylethyl)-2,3-dihydrofuran 1 ppb (HTFOEL) Not classified Surrogate data for furan
Isothiocyanate derivatives Variable Not classified Cytotoxicity, apoptosis

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